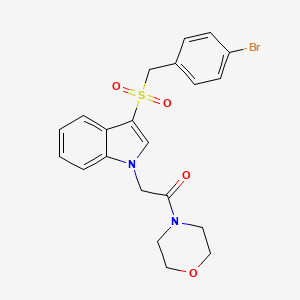![molecular formula C9H15NO2S B2645026 N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide CAS No. 2280660-25-3](/img/structure/B2645026.png)
N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide, also known as MTMP, is a synthetic compound that has been studied for its potential use as a therapeutic agent. MTMP has been found to exhibit anti-cancer properties and has been studied for its potential as a chemotherapeutic agent. The purpose of
Mécanisme D'action
The exact mechanism of action of N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide is not fully understood. However, it has been suggested that N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide may exert its anti-cancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide has been found to exhibit anti-cancer properties in vitro, particularly against leukemia cells. N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide has also been found to exhibit anti-cancer and anti-inflammatory properties, making it a promising compound for further study.
However, there are also limitations to using N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide in lab experiments. The exact mechanism of action of N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide is not fully understood, which makes it difficult to design experiments to fully understand its effects. Additionally, N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide has only been studied in vitro, which means that further studies are needed to determine its efficacy and safety in vivo.
Orientations Futures
There are several future directions for the study of N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide. Further studies are needed to fully understand the mechanism of action of N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide and its effects on cancer cells and inflammatory diseases. In vivo studies are needed to determine the efficacy and safety of N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide as a potential chemotherapeutic agent. Additionally, studies are needed to determine the optimal dosage and administration of N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide for therapeutic use.
Méthodes De Synthèse
N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3-methoxythiolane-2-carbaldehyde with acryloyl chloride. The resulting product is then treated with sodium borohydride to form the final compound, N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide has been studied for its potential use as a chemotherapeutic agent. In vitro studies have shown that N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide exhibits anti-cancer properties, particularly against leukemia cells. N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-3-8(11)10-6-9(12-2)4-5-13-7-9/h3H,1,4-7H2,2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTHWOTUQJUDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methoxythiolan-3-yl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

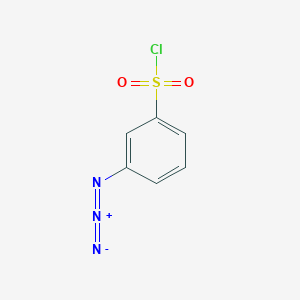
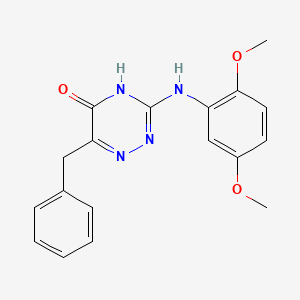
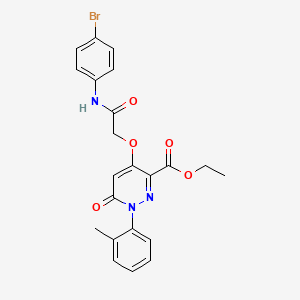
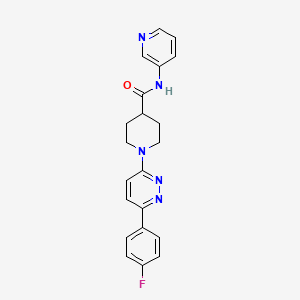
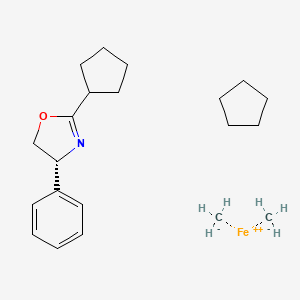
![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-methylacrylamide](/img/structure/B2644954.png)
![1-(Chloromethyl)-3-(2-chloro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2644955.png)
![Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2644956.png)
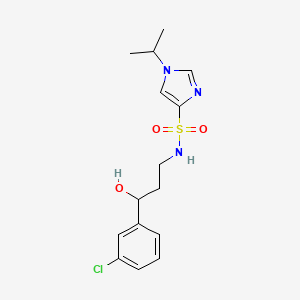
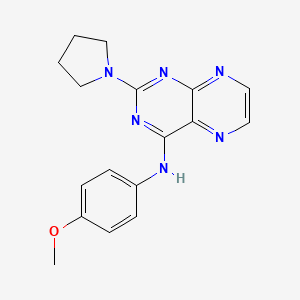
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2644960.png)
![7-((4-methoxyphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2644961.png)
![2-(m-tolyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2644963.png)
